molecular formula C17H14N2O2 B12705449 Benzamide, N-(2-amino-5-(3-furanyl)phenyl)- CAS No. 1232541-87-5

Benzamide, N-(2-amino-5-(3-furanyl)phenyl)-

Cat. No.: B12705449
CAS No.: 1232541-87-5
M. Wt: 278.30 g/mol
InChI Key: MHJRDSWPLXKJLI-UHFFFAOYSA-N
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Description

Benzamide, N-(2-amino-5-(3-furanyl)phenyl)-: is an organic compound with a complex structure that includes a benzamide core and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2-amino-5-(3-furanyl)phenyl)- typically involves the reaction of 2-aminophenylbenzamide with furan derivatives under specific conditions. One efficient method involves the use of phenyl isocyanate as a reagent, which facilitates the formation of the amide bond . The reaction conditions often include the use of organic solvents and catalysts to enhance the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-amino-5-(3-furanyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the amino or furan groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzamide, N-(2-amino-5-(3-furanyl)phenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-(2-amino-5-(3-furanyl)phenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-(2-amino-5-(3-furanyl)phenyl)- is unique due to its combined structure of benzamide and furan, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1232541-87-5

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

N-[2-amino-5-(furan-3-yl)phenyl]benzamide

InChI

InChI=1S/C17H14N2O2/c18-15-7-6-13(14-8-9-21-11-14)10-16(15)19-17(20)12-4-2-1-3-5-12/h1-11H,18H2,(H,19,20)

InChI Key

MHJRDSWPLXKJLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=COC=C3)N

Origin of Product

United States

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